2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13410247
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O |
|---|---|
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-chloro-N-[(3-cyanophenyl)methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C11H11ClN2O/c1-14(11(15)6-12)8-10-4-2-3-9(5-10)7-13/h2-5H,6,8H2,1H3 |
| Standard InChI Key | BOMSMPGMLMCLSL-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC(=CC=C1)C#N)C(=O)CCl |
| Canonical SMILES | CN(CC1=CC(=CC=C1)C#N)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide belongs to the acetamide class, distinguished by its N-methyl and 3-cyanobenzyl substituents. The molecular formula C₁₁H₁₁ClN₂O reflects the integration of a chloro group (-Cl), a cyano group (-CN), and a benzyl ring into the acetamide framework. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-chloro-N-[(3-cyanophenyl)methyl]-N-methylacetamide |
| SMILES Notation | CN(CC1=CC(=CC=C1)C#N)C(=O)CCl |
| InChIKey | BOMSMPGMLMCLSL-UHFFFAOYSA-N |
The presence of the electron-withdrawing cyano group at the para position of the benzyl ring enhances the compound’s polarity and potential for hydrogen bonding, which may influence its solubility and reactivity.
Crystallographic and Conformational Insights
While crystallographic data for this specific compound are unavailable, analogs such as 2-chloro-N-(3-methylphenyl)acetamide (PubChem CID 296325) exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the structure . Such interactions likely persist in 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide, given the similar acetamide core. Computational models predict a planar acetamide group with the 3-cyanobenzyl substituent adopting a staggered conformation to minimize steric hindrance.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Preparation of 3-cyano-benzylamine: Benzylamine derivatives are nitrated and reduced to introduce the cyano group.
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Amide Bond Formation: Reacting 3-cyano-benzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reaction Scheme:
Key parameters:
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Temperature: 0–5°C (to control exothermicity).
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Solvent: Dichloromethane or tetrahydrofuran.
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Yield: ~70–80% after column chromatography.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions.
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Catalytic Systems: Acid scavengers like polymer-supported bases simplify purification.
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Downstream Processing: Crystallization from ethanol/water mixtures achieves >95% purity.
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for this compound are sparse, analogs such as 2-Chloro-N-methylacetamide (CAS 96-30-0) exhibit a melting point of 38–40°C and a boiling point of 258°C . Extrapolating these trends, 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide likely has:
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Melting Point: 90–110°C (higher due to increased molecular weight and polarity).
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Boiling Point: >300°C (decomposition may precede boiling).
Solubility and Partitioning
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the cyano and amide groups. Low solubility in water (<0.1 g/L).
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LogP: Estimated at 1.5–2.0 (indicating moderate lipophilicity suitable for membrane penetration).
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Features | Known Applications |
|---|---|---|---|
| 2-Chloro-N-methylacetamide | C₃H₆ClNO | Simple chloroacetamide | Solvent, chemical intermediate |
| 2-chloro-N-(3-methylphenyl)acetamide | C₉H₁₀ClNO | Tolyl substituent | Antimicrobial research |
| Target Compound | C₁₁H₁₁ClN₂O | Cyano-benzyl group | Speculative pharmaceutical uses |
The target compound’s cyano-benzyl group confers unique electronic properties, potentially enhancing target binding compared to simpler analogs .
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activity.
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Structural Optimization: Modifying the benzyl substituent to improve pharmacokinetics.
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Ecotoxicological Studies: Assessing environmental persistence and toxicity.
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